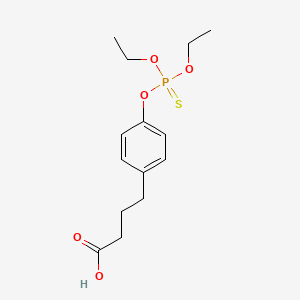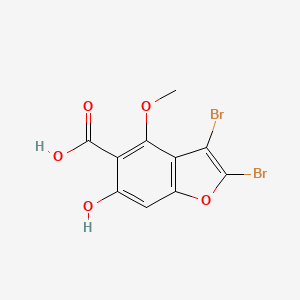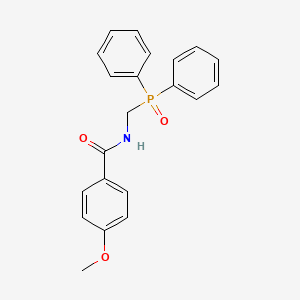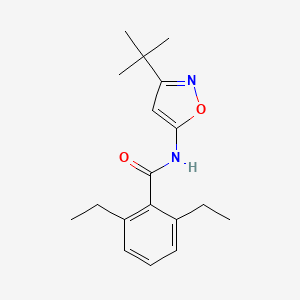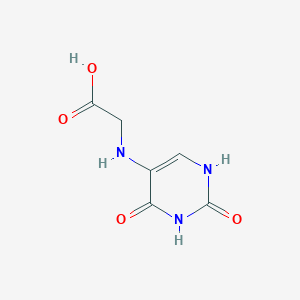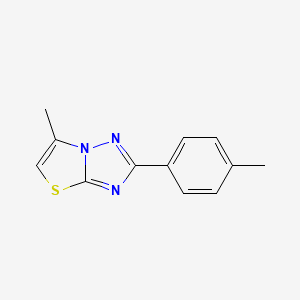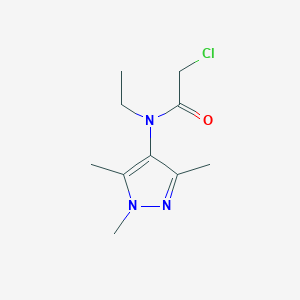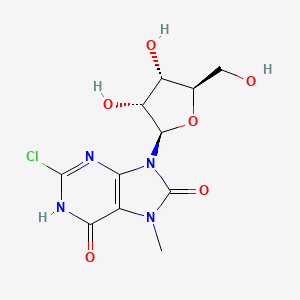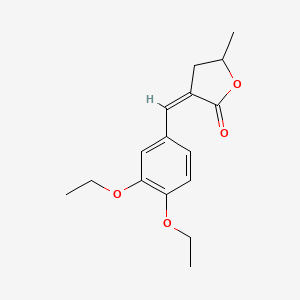![molecular formula C21H28N2O6 B12900701 Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate CAS No. 6625-25-8](/img/structure/B12900701.png)
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes multiple ester groups and a pyrrole ring system. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate typically involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . This process is confirmed by IR, NMR, and mass spectra . The reaction conditions often include the use of specific solvents and catalysts to facilitate the hydrolysis and subsequent esterification reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
科学的研究の応用
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of trisubstituted pyrroles and pyrrole copolymer soft actuators.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving pyrrole derivatives.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
作用機序
The mechanism of action for Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups and pyrrole ring system allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Diethyl 3,4-pyrroledicarboxylate
- Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the pyrrole ring
特性
CAS番号 |
6625-25-8 |
|---|---|
分子式 |
C21H28N2O6 |
分子量 |
404.5 g/mol |
IUPAC名 |
diethyl 5-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C21H28N2O6/c1-7-27-19(24)16-11(4)13(6)22-14(16)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h22-23H,7-10H2,1-6H3 |
InChIキー |
RHPXTDYRQAZNKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
